Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is converted to a fluorine atom using nitrous acid and hydrofluoric acid . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a radiolabeled imaging agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Agricultural Chemistry: Fluorinated pyridines are explored for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines.
Properties
Molecular Formula |
C7H8ClFN2O2 |
---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
methyl 3-amino-5-fluoropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c1-12-7(11)6-5(9)2-4(8)3-10-6;/h2-3H,9H2,1H3;1H |
InChI Key |
DBSRJXIETRGSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)N.Cl |
Origin of Product |
United States |
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